Cobalt(2+) acrylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
58197-53-8 |
|---|---|
Molecular Formula |
C6H6CoO4 |
Molecular Weight |
201.04 g/mol |
IUPAC Name |
cobalt(2+);prop-2-enoate |
InChI |
InChI=1S/2C3H4O2.Co/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 |
InChI Key |
IRBDRMFJBYHCEO-UHFFFAOYSA-L |
Canonical SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].[Co+2] |
Related CAS |
79-10-7 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Characterization of Cobalt 2+ Acrylate Complexes
Synthetic Routes for Cobalt(2+) Acrylate (B77674) and its Derivatives
The preparation of cobalt(2+) acrylate complexes can be achieved through several synthetic strategies, each offering distinct advantages in terms of product purity, crystalline form, and reaction conditions. These methods range from direct metathesis reactions to more intricate co-crystallization and in-situ generation approaches.
Direct Complexation and Ligand Exchange Reactions
Direct complexation represents a straightforward and common method for the synthesis of this compound. This typically involves the reaction of a soluble cobalt(II) salt, such as cobalt(II) chloride or cobalt(II) nitrate (B79036), with an acrylate salt, commonly sodium acrylate, in an aqueous solution. The driving force for this metathesis reaction is the formation of the this compound complex, which can then be isolated from the solution.
A representative direct complexation reaction is as follows:
CoCl₂ (aq) + 2 CH₂=CHCOONa (aq) → Co(CH₂=CHCOO)₂ (aq) + 2 NaCl (aq)
The reaction conditions are generally mild, proceeding at or near room temperature. The resulting this compound can be obtained by evaporation of the solvent or by precipitation, depending on its solubility.
Ligand exchange reactions offer an alternative route, particularly when starting from a pre-existing cobalt complex. In this approach, a ligand in a cobalt(II) coordination compound is displaced by the acrylate anion. For instance, cobalt(II) acetate (B1210297) can be used as a precursor, where the acetate ligands are exchanged for acrylate ligands upon reaction with acrylic acid. nih.gov This method can be advantageous when control over the coordination environment is desired or when the starting cobalt complex has favorable solubility properties in a particular solvent system. The reaction of cobalt(II) acetate with hemisalen-type ligands to form new cobalt complexes demonstrates the feasibility of ligand exchange on Co(II) centers, a principle that can be extended to the synthesis of this compound. nih.govrsc.org
Co-crystallization Strategies (e.g., with Melamine)
Co-crystallization is a powerful technique to generate novel solid-state structures with tailored properties by combining two or more different molecules in a crystal lattice. A notable example is the synthesis of a co-crystal of this compound with melamine (B1676169). researchgate.net This strategy not only yields a unique crystalline material but can also enhance properties such as thermal stability due to the formation of extensive hydrogen bonding networks.
In a specific example, a new co-crystal, [Co(acr)₂(H₂O)₄]·4MA·2DMF (where acr = acrylate, MA = melamine, and DMF = dimethylformamide), was synthesized and characterized. researchgate.net The synthesis involved the reaction of cobalt(II) acetate tetrahydrate, acrylic acid, and melamine in a dimethylformamide/water solvent mixture. The resulting crystals contain discrete units of tetraaqua-bis(acrylato)-cobalt(II), [Co(acr)₂(H₂O)₄], melamine, and DMF molecules linked by hydrogen bonds. researchgate.net In this complex, the cobalt(II) ion exhibits an octahedral geometry, and the acrylate ions are coordinated in a unidentate fashion. researchgate.net The presence of melamine in the crystal structure contributes to a supramolecular architecture, demonstrating how co-crystallization can be used to design complex solid-state materials based on this compound.
In-situ Generation of this compound Species in Reaction Media
In certain applications, particularly in catalysis and polymerization, the in-situ generation of this compound species is a highly effective strategy. This approach avoids the need to isolate the complex beforehand and allows for the reactive species to be formed directly within the reaction medium.
An example of this is seen in the cobalt-mediated radical polymerization of acrylic acid in water. Here, water-soluble cobalt(II) porphyrins react with acrylic acid and a radical initiator to produce organocobalt complexes in situ. epdf.pub These complexes then mediate the polymerization process. While the primary species is an organocobalt complex, the initial interaction between the cobalt(II) center and the acrylate monomer is a crucial step.
Another relevant instance is the intercalation and in-situ polymerization of acrylate anions in cobalt-substituted layered double hydroxides (LDHs). In this case, a one-step polymerization is observed, leading directly to a material containing polyacrylate intercalated within the cobalt-containing layers. researchgate.net This suggests the transient formation of a cobalt-acrylate interaction within the constrained environment of the LDH, facilitating the polymerization process. These examples highlight the utility of generating cobalt-acrylate species directly in the reaction vessel to initiate or control subsequent chemical transformations.
Spectroscopic and Diffraction-Based Characterization Techniques
A comprehensive understanding of the structure, bonding, and electronic properties of this compound complexes is achieved through a combination of spectroscopic and diffraction methods. Vibrational and electronic spectroscopies provide insights into the coordination environment of the cobalt ion and the nature of the acrylate ligand binding, while X-ray diffraction offers definitive structural elucidation.
Vibrational Spectroscopy (FT-IR, Raman) for Acrylate Coordination Mode Elucidation
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for probing the coordination of the acrylate ligand to the cobalt(II) center. The vibrational frequencies of the carboxylate group (COO⁻) of the acrylate ligand are particularly sensitive to its coordination mode (e.g., unidentate, bidentate chelating, or bridging).
The FT-IR spectrum of the un-ionized acrylic acid shows a characteristic C=O stretching vibration around 1700 cm⁻¹. researchgate.netspectroscopyonline.com Upon coordination to a metal ion like cobalt(II), this band is replaced by two new bands corresponding to the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group. The separation between these two frequencies (Δν = νₐₛ - νₛ) is diagnostic of the coordination mode.
In the case of the [Co(acr)₂(H₂O)₄]·4MA·2DMF co-crystal, where the acrylate ligand is unidentate, the IR spectrum displays bands characteristic of all the constituent molecules. researchgate.net The analysis of the carboxylate stretching frequencies in such complexes allows for the determination of the acrylate binding mode.
The table below summarizes typical FT-IR and Raman vibrational frequencies for acrylate and related species, providing a basis for the analysis of this compound complexes.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference |
| Carboxylic Acid (R-COOH) | ν(C=O) | ~1700 | FT-IR | researchgate.net |
| Coordinated Acrylate | νₐₛ(COO⁻) | 1550-1650 | FT-IR | researchgate.netresearchgate.net |
| Coordinated Acrylate | νₛ(COO⁻) | ~1400 | FT-IR | researchgate.net |
| C=C in Acrylate | ν(C=C) | ~1640 | Raman | spectroscopyonline.com |
| Co-O Bond | ν(Co-O) | 400-600 | FT-IR/Raman | researchgate.net |
Raman spectroscopy is complementary to FT-IR and is particularly useful for studying the C=C stretching vibration of the acrylate ligand, which is often more intense in the Raman spectrum. spectroscopyonline.com The position of this band can also be influenced by coordination to the metal center.
Electronic Spectroscopy (UV-Vis) for Electronic Structure and Complexation Studies
Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides valuable information about the electronic structure and coordination geometry of cobalt(2+) complexes. Cobalt(II) (d⁷ configuration) complexes are known for their characteristic colors, which arise from d-d electronic transitions. The number, position, and intensity of these absorption bands are indicative of the ligand field strength and the geometry of the complex.
For octahedral Co(II) complexes, three spin-allowed d-d transitions are typically expected, corresponding to the transitions from the ⁴T₁g(F) ground state to the ⁴T₂g(F), ⁴A₂g(F), and ⁴T₁g(P) excited states. researchgate.netdocbrown.info The electronic spectrum of the octahedral [Co(acr)₂(H₂O)₄] complex within the melamine co-crystal is consistent with this geometry. researchgate.net
The following table presents typical UV-Vis absorption data for octahedral Co(II) complexes, which serves as a reference for the interpretation of the spectra of this compound complexes.
| Complex Type | Transition | λₘₐₓ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| Octahedral Co(II) | ⁴T₁g(F) → ⁴T₂g(F) | ~1200 | Low | researchgate.net |
| Octahedral Co(II) | ⁴T₁g(F) → ⁴A₂g(F) | ~600-700 | Low | researchgate.net |
| Octahedral Co(II) | ⁴T₁g(F) → ⁴T₁g(P) | ~500 | Low | researchgate.net |
| [Co(H₂O)₆]²⁺ | ⁴T₁g(F) → ⁴T₁g(P) | ~540 | <10 | docbrown.info |
In addition to the d-d transitions, charge transfer bands may also be observed, typically at higher energies in the UV region. These transitions provide further insight into the metal-ligand bonding interactions within the complex.
Nuclear Magnetic Resonance (NMR) for Ligand and Complex Structural Confirmation
Despite these challenges, valuable structural information can be gleaned, particularly from the protons and carbons of the acrylate ligand.
¹H NMR Spectroscopy : In the ¹H NMR spectrum of a cobalt(II) acrylate complex, the signals of the vinyl protons of the acrylate ligand are of primary interest. Their chemical shifts are highly sensitive to the coordination environment. Compared to free acrylic acid, a significant shift in these proton resonances upon complexation provides direct evidence of the acrylate ligand binding to the cobalt ion. The magnitude and direction of these paramagnetic shifts can offer insights into the geometry of the complex. Advanced one-dimensional (1D) and two-dimensional (2D) NMR techniques, such as NOE difference, EXSY, COSY, and TOCSY, can be employed to assign the hyperfine-shifted signals, even in complex systems.
¹³C NMR Spectroscopy : ¹³C NMR spectroscopy is also a valuable technique for characterizing cobalt(II) acrylate complexes. The carboxylate carbon of the acrylate ligand is particularly diagnostic. A substantial shift in its resonance upon coordination confirms the involvement of the carboxylate group in binding to the cobalt center. The olefinic carbons also exhibit shifts, albeit typically smaller than that of the carboxylate carbon. However, the strong paramagnetic effect exerted by the cobalt center can sometimes prevent the observation of ¹³C NMR signals altogether.
Solid-State NMR : Given the line broadening issues in solution-state NMR for paramagnetic compounds, solid-state NMR (ssNMR) can be a powerful alternative. By employing techniques like magic-angle spinning (MAS), it is possible to obtain more resolved spectra. Solid-state ⁵⁹Co NMR, in particular, can provide direct information about the local environment of the cobalt nucleus, including subtle changes in chemical environments.
The table below illustrates typical chemical shift ranges observed for the acrylate ligand in a diamagnetic environment versus the significantly shifted and broadened ranges expected in a paramagnetic cobalt(II) complex.
Table 1: Comparison of Typical ¹H and ¹³C NMR Chemical Shifts for Acrylate
| Nucleus | Functional Group | Typical Diamagnetic δ (ppm) | Expected Paramagnetic Range for Co(II) Complex δ (ppm) |
| ¹H | Vinyl (=CH₂) | 5.8 - 6.5 | Broad signals, potentially from -35 to +35 |
| ¹H | Vinyl (=CH) | 6.1 - 6.4 | Broad signals, potentially from -35 to +35 |
| ¹³C | Carboxylate (COO) | 165 - 175 | Significant shift, may be unobservable |
| ¹³C | Olefinic (=CH₂) | ~128 | Shifted and broadened |
| ¹³C | Olefinic (=CH) | ~131 | Shifted and broadened |
Note: The paramagnetic ranges are illustrative and can vary significantly based on the specific complex structure, temperature, and solvent.
X-ray Diffraction (Single-Crystal and Powder) for Solid-State Structure Determination and Crystallinity Assessment
X-ray diffraction (XRD) stands as the definitive technique for elucidating the three-dimensional atomic arrangement and assessing the crystalline nature of cobalt(II) acrylate complexes in the solid state. Both single-crystal and powder XRD methods are employed to gain a comprehensive understanding of these materials.
Single-Crystal X-ray Diffraction (SCXRD) offers an unparalleled level of detail regarding the molecular geometry, bond lengths, bond angles, and crystal packing of cobalt(II) acrylate complexes. Through SCXRD, it has been demonstrated that the Co(II) ion typically adopts an octahedral coordination environment. For instance, in tetraaqua-bis(acrylato)cobalt(II), the cobalt center is coordinated to four water molecules and two acrylate ligands, with the acrylate ions acting as unidentate ligands. The Co-O bond lengths for the coordinated water molecules and acrylate ligands are distinct, providing insight into the nature of these interactions.
Furthermore, the acrylate ligand can exhibit different coordination modes, such as acting as a bridging ligand between two cobalt centers. This bridging can lead to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. The specific dimensionality and topology of these polymers are dictated by the coordination preferences of the cobalt ion and the geometry of the acrylate ligand.
Powder X-ray Diffraction (PXRD) is an essential tool for characterizing the bulk properties of synthesized cobalt(II) acrylate materials. It is used to:
Assess Crystallinity: The presence of sharp peaks in the diffraction pattern indicates a well-ordered crystalline material, while broad features suggest an amorphous or poorly crystalline sample.
Phase Identification: The PXRD pattern serves as a unique fingerprint for a specific crystalline phase. By comparing the experimental pattern to databases or calculated patterns from single-crystal data, the identity of the synthesized compound can be confirmed.
Purity Analysis: PXRD can detect the presence of crystalline impurities in a sample, as they will give rise to additional diffraction peaks.
The following table provides representative crystallographic data for a cobalt(II) acrylate complex, illustrating the type of information obtained from a single-crystal X-ray diffraction study.
Table 2: Illustrative Crystallographic Data for a Cobalt(II) Acrylate Complex
| Parameter | Value | Reference |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| a (Å) | 8.543(2) | |
| b (Å) | 10.123(3) | |
| c (Å) | 9.876(2) | |
| β (°) | 112.45(2) | |
| Volume (ų) | 789.1(3) | |
| Z | 4 | |
| Co-O(acrylate) (Å) | 2.095(2) | |
| Co-O(water) (Å) | 2.045(2), 2.160(2) |
Note: The data presented is based on a known cobalt(II) acrylate co-crystal structure and serves as a representative example. Actual parameters will vary for different specific complexes.
Coordination Chemistry and Ligand Architecture in Cobalt 2+ Acrylate Systems
Analysis of Acrylate (B77674) Ligand Coordination Modes and Geometries
The acrylate anion (CH₂=CHCOO⁻) can coordinate to a metal center in several ways, including unidentate, bidentate (chelating or bridging), and more complex bridging modes. The specific coordination mode adopted in a cobalt(2+) acrylate complex is influenced by factors such as the nature of other ligands present, the solvent system, and the reaction conditions.
In a documented example, a co-crystal of tetraaquaacrylato-cobalt(II) complex and melamine (B1676169), [Co(acr)₂(H₂O)₄]·4MA·2DMF, the cobalt(II) ion exhibits an octahedral stereochemistry. acs.org In this complex, both acrylate ions adopt a unidentate coordination mode , binding to the cobalt center through one of the carboxylate oxygen atoms. acs.org The equatorial plane of the octahedron is occupied by two unidentate acrylate ions and two water molecules, while the remaining two water molecules occupy the axial positions. acs.org The Co-O bond length for the acrylate ligand in this complex is 2.095(2) Å. acs.org The coordination versatility of carboxylate ligands, including acrylate, allows for the formation of diverse supramolecular structures through hydrogen bonding. acs.org While the unidentate mode is observed in this specific case, the potential for bidentate and bridging coordination remains a key feature of acrylate's reactivity, leading to the formation of polynuclear or polymeric structures under different synthetic conditions.
Interactive Data Table: Coordination of Acrylate in a Cobalt(II) Complex
| Complex | Acrylate Coordination Mode | Co(II) Geometry | Co-O(acrylate) Bond Length (Å) |
| [Co(acr)₂(H₂O)₄]·4MA·2DMF | Unidentate | Octahedral | 2.095(2) |
Influence of Ancillary Ligands on this compound Complex Formation and Reactivity
The introduction of ancillary ligands into this compound systems dramatically expands the structural and functional diversity of these complexes. These ligands can modulate the electronic properties of the cobalt center, influence the coordination mode of the acrylate ligand, and introduce new reactive sites.
Terpyridine and Phenylterpyridine Ligands
The formation of cobalt bis-terpyridine complexes is a known phenomenon in these systems, which can influence the reactivity and properties of the material. ijcrt.org The strong chelating ability of terpyridine ligands and their derivatives allows for the formation of well-defined geometries, making them valuable building blocks for functional polymeric materials with applications in areas like self-healing materials. nih.govnih.gov
Schiff Base Ligands and Their Derivatives
The coordination of Schiff bases to cobalt(II) can result in various geometries, including square planar and octahedral. ijcrt.org The electronic environment created by the Schiff base ligand significantly impacts the redox properties of the cobalt center. For instance, the presence of electron-withdrawing or electron-donating substituents on the Schiff base can tune the Co(II)/Co(I) and Co(III)/Co(II) redox potentials. nih.gov This modulation of the electronic structure is crucial for the catalytic applications of these complexes, such as in oxidation reactions. The formation of superoxo or μ-peroxo cobalt species, which are key intermediates in many oxidation processes, is influenced by the nature of the Schiff base ligand and the reaction conditions. mdpi.com
Porphyrin and Other Macrocyclic Ligands
Porphyrins and other macrocyclic ligands are known to form highly stable complexes with cobalt(II). These ligands provide a rigid, planar coordination environment that can influence the reactivity of the metal center. Cobalt(II)-porphyrin complexes have been shown to act as regulators in the cross-linking radical copolymerization of monomers like ethylene (B1197577) glycol dimethacrylate, a molecule structurally related to acrylate. rsc.org This suggests that cobalt(II) porphyrin complexes can interact with and influence the reactivity of acrylate-type double bonds.
The mechanism often involves catalytic chain transfer and reversible breakdown of a Co-C bond. rsc.org The porphyrin ligand can modulate the electronic properties of the cobalt center, thereby affecting its ability to participate in radical processes. The synthesis of cobalt porphyrins typically involves the reaction of a free base porphyrin with a cobalt(II) salt, such as cobalt(II) chloride or acetate (B1210297). nih.gov The redox behavior of these complexes, particularly the Co(III)/Co(II) couple, is a key factor in their catalytic activity, although a simple linear relationship between the redox potential and catalytic efficiency is not always observed. nih.gov
Imidazole (B134444) and Benzimidazole (B57391) Derivatives
Imidazole and its derivatives are important N-donor ligands in coordination chemistry and bioinorganic chemistry. Cobalt(II) complexes with mixed ligands, including a carboxylate (such as methacrylate (B99206), which is similar to acrylate) and an imidazole derivative, have been synthesized and structurally characterized. semanticscholar.orgelectrochemsci.org In these complexes, the imidazole derivatives typically act as monodentate ligands. rsc.org
The coordination of imidazole and methacrylate ligands to cobalt(II) can lead to various coordination geometries. For example, in complexes of the type [Co(methacrylate)₂(L)₂] (where L is an imidazole derivative), distorted trigonal bipyramidal and distorted square pyramidal stereochemistries have been observed for the cobalt(II) ion. semanticscholar.orgrsc.org In these structures, the methacrylate anion can exhibit both unidentate and chelating coordination modes. rsc.org The interplay between the imidazole and carboxylate ligands dictates the final structure and can lead to interesting supramolecular assemblies through hydrogen bonding. rsc.org The coordination of benzimidazole derivatives to cobalt(II) also occurs through the nitrogen atom of the imidazole ring. rsc.org
Interactive Data Table: Geometries of Cobalt(II) Complexes with Imidazole Derivatives and Methacrylate
| Ancillary Ligand | Methacrylate Coordination Mode(s) | Co(II) Geometry |
| Imidazole | Unidentate and Chelating | Distorted Trigonal Bipyramidal |
| 2-Methylimidazole | Unidentate and Chelating | Distorted Trigonal Bipyramidal |
| 2-Ethylimidazole | Unidentate and Chelating | Distorted Square Pyramidal |
Redox Properties and Interconversion of Cobalt Oxidation States (Co(I), Co(II), Co(III))
The accessibility of multiple oxidation states (Co(I), Co(II), and Co(III)) is a hallmark of cobalt chemistry and is central to the reactivity of its complexes, including those with acrylate ligands. The formal redox potentials for the Co(III)/Co(II) and Co(II)/Co(I) couples are highly sensitive to the nature of the ligands coordinated to the cobalt center. acs.org
Ancillary ligands play a critical role in tuning these redox potentials. For example, in cobalt complexes with tetradentate Schiff's bases, increasing the electron delocalization onto the equatorial ligand shifts the redox potential to less cathodic values. acs.org Similarly, the electron-donating ability of axial ligands can influence the redox potential, with a linear relationship observed between the pKa values of the axial ligands and the half-wave potential of the Co(III)/Co(II) couple. acs.org
In cobalt(II) complexes with terpyridine-based ligands, the Co(III)-Co(II) and Co(II)-Co(I) couples are often observed as quasi-reversible processes in cyclic voltammetry. scielo.br For instance, Co(L)₂₂ complexes, where L is a terpyridine derivative, show the Co(III)-Co(II) couple near 0.2 V and the Co(II)-Co(I) couple near -0.7 V vs. SCE. scielo.br The interconversion between these oxidation states is often associated with changes in the coordination geometry and can be initiated electrochemically or through chemical redox agents. The formation of cationic Co(I) intermediates has been proposed as a key step in some cobalt-catalyzed reactions involving acrylates. recentscientific.com
For cobalt porphyrin complexes, the Co(III)/Co(II) redox potential is influenced by the substituents on the porphyrin macrocycle. gfmoorelab.com Electron-donating substituents tend to stabilize the Co(III) state, while electron-withdrawing groups favor the Co(II) state. gfmoorelab.com The redox behavior of these complexes is fundamental to their catalytic activity in various transformations, including oxidation reactions and the electrochemical reduction of carbon dioxide. nih.govarxiv.org
Interactive Data Table: Redox Potentials of Selected Cobalt Complexes
| Complex Type | Redox Couple | Approximate Potential (V vs. SCE) |
| Cobalt Terpyridine | Co(III)/Co(II) | ~0.2 |
| Cobalt Terpyridine | Co(II)/Co(I) | ~-0.7 |
Steric and Electronic Effects of Ligands on Coordination Sphere and Catalytic Performance
In the coordination chemistry of this compound, ancillary ligands play a pivotal role that extends far beyond simply completing the metal's coordination sphere. The architectural and electronic properties of these ligands are critical directing elements, profoundly influencing the geometry around the cobalt center, the stability of the resulting complex, and its subsequent performance in catalytic applications. The interplay between steric hindrance and electronic effects allows for the fine-tuning of the catalyst's reactivity, selectivity, and efficiency.
Steric Effects: Architectural Control of Reactivity
The steric bulk of a ligand—its size and three-dimensional shape—imposes significant constraints on the coordination environment of the cobalt(II) ion. This architectural control directly impacts substrate accessibility to the metal center and can dictate the pathway of a catalytic reaction.
Research into cobalt-catalyzed ethylene polymerization using 2,6-bis(imino)pyridyl cobalt complexes demonstrates a clear correlation between the steric profile of the ligand and the properties of the resulting polymer. nih.gov By modifying the substituents on the imine-N and imine-C positions, as well as the pyridine (B92270) unit, researchers can influence the catalytic activity and, most notably, the molecular weight of the polyethylene (B3416737) produced. nih.gov Variation in steric bulk has been shown to make a significant contribution to enhancing the molecular weights of the polymer. nih.gov Similarly, in the polymerization of methyl methacrylate (MMA), the steric hindrance of the ligand architecture around the cobalt center is an influential factor in controlling catalytic activity and the stereoregularity of the final polymer. researchgate.net
The data below illustrates how modifying ligand architecture impacts the catalytic polymerization of methyl methacrylate.
| Cobalt Complex Precursor | Ligand Type | Key Steric Feature | Catalytic Activity (g PMMA/mol·h) | Polymer Molecular Weight (Mw, g/mol) |
|---|---|---|---|---|
| [LDCoCl2] | Iminomethylpyridine-derived | Bulky N-aryl substituent | 4.02 × 104 | 10.5 × 105 |
| [LFZnCl2] (for comparison) | Iminomethylpyridine-derived | Less bulky substituent | 3.95 × 104 | 11.0 × 105 |
Data derived from studies on iminomethylpyridine-derived ligand systems, highlighting the influence of ligand bulk on polymerization outcomes. researchgate.net
Electronic Effects: Modulating the Catalytic Engine
The electronic nature of a ligand, specifically its ability to donate or withdraw electron density, directly modulates the electronic state of the cobalt center. This, in turn, affects the metal's redox potential and its interaction with substrates, influencing the kinetics and mechanism of catalytic cycles.
Studies on isostructural cobalt(II) coordination polymers used in oxidative cross-coupling reactions have systematically shown this effect. nih.gov A series of four complexes were prepared with identical structures but featuring different secondary ligands with varying electronic properties (R = -F, -Cl, -Br, -CF₃). The chemical stability and catalytic performance of these complexes followed a clear trend related to the electron-withdrawing strength of the substituent: -CF₃ > -Br > -Cl > -F. nih.gov Density functional theory (DFT) calculations suggested that this difference in reactivity is linked to the effect of the substituents on the electron transition energy of the Co(II) center. nih.gov
A similar investigation into the cobalt-mediated radical polymerization of vinyl acetate (VOAc) compared a series of bis(acetylacetonate)cobalt derivatives with different electron-withdrawing groups on the acetylacetonate (B107027) ligand (R¹=CH₃, R²=CH₃ vs. R¹=CF₃, R²=CH₃). acs.org The results indicated that the electronic state of the cobalt-centered radical, influenced by the ligand, was critical for controlling the polymerization process. acs.org
The following table summarizes the impact of ligand electronic properties on the catalytic oxidation of benzoxazoles.
| Catalyst System | Ligand Substituent (R) | Reaction Yield (%) | Relative Stability Trend |
|---|---|---|---|
| Co-CP-F | -F | 65 | Lowest |
| Co-CP-Cl | -Cl | 72 | Low |
| Co-CP-Br | -Br | 84 | High |
| Co-CP-CF3 | -CF3 | 96 | Highest |
Data derived from research on isostructural Cobalt(II) coordination polymers, showing a direct correlation between the electron-withdrawing nature of the ligand substituent and catalytic yield/stability. nih.gov
The strategic selection of ligands, balancing both steric and electronic factors, is therefore a powerful tool in catalyst design. It allows for the development of highly specialized this compound systems, where the ligand architecture can be precisely chosen to control reaction pathways, enhance selectivity, and maximize catalytic efficiency for specific chemical transformations. nih.gov
Cobalt 2+ Acrylate in Controlled Radical Polymerization
Cobalt-Mediated Radical Polymerization (CMRP) of Acrylates and Related Monomers
Cobalt-Mediated Radical Polymerization has distinguished itself as a versatile and powerful method for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. wikipedia.orgresearchgate.net While a variety of cobalt(II) complexes, such as cobalt(II) acetylacetonate (B107027) (Co(acac)₂), cobalt porphyrins, and cobaloximes, are well-documented as effective mediators for the polymerization of a wide range of monomers including acrylates and vinyl acetate (B1210297), specific research focusing solely on cobalt(2+) acrylate (B77674) as the primary mediator is less prevalent in the literature. wikipedia.orgtaylorandfrancis.com Nevertheless, the fundamental principles established for other cobalt(II) complexes provide a strong framework for understanding the potential role of cobalt(2+) acrylate in CMRP.
Fundamental Principles and Mechanistic Pathways (Reversible Termination, Degenerative Transfer)
The control exerted by cobalt complexes in radical polymerization stems from their ability to reversibly deactivate the growing polymer radical chain. This process significantly lowers the concentration of active radicals at any given time, thereby suppressing bimolecular termination reactions that lead to loss of chain-end fidelity and broad molecular weight distributions. Two primary mechanisms are proposed for this control: Reversible Termination (RT) and Degenerative Transfer (DT). wikipedia.orgacs.org
Reversible Termination (RT): This mechanism is often described by the persistent radical effect. A cobalt(II) species acts as a radical trap, reversibly forming a dormant organocobalt(III) species with the propagating polymer radical (P•). The dormant species can then homolytically cleave the weak cobalt-carbon bond to regenerate the propagating radical and the cobalt(II) complex. This equilibrium between active and dormant species ensures a low concentration of propagating radicals, leading to a controlled polymerization. wikipedia.org
Degenerative Transfer (DT): In this pathway, a propagating radical (P•) reacts with a dormant organocobalt(III) species (P-Co) in a transfer reaction. This results in the formation of a new dormant species and the release of a new propagating radical. This chain transfer process allows for the uniform growth of polymer chains. Mechanistic studies on the polymerization of vinyl acetate mediated by organo-cobalt complexes suggest that the process is controlled by a degenerative transfer mechanism. acs.org
Kinetic Studies and Control over Polymer Molecular Weight and Dispersity
Kinetic studies are crucial for understanding the efficiency of a controlled polymerization process. In a well-controlled CMRP, a linear relationship is observed between the number-average molecular weight (Mₙ) and monomer conversion. Furthermore, the polymerization should exhibit first-order kinetics with respect to the monomer concentration. A key indicator of a controlled process is the production of polymers with a narrow molecular weight distribution, quantified by the dispersity index (Đ), which is typically close to 1.1. researchgate.net
While specific kinetic data for polymerizations mediated solely by this compound are not extensively available, studies on similar systems provide valuable insights. For instance, the polymerization of vinyl acetate and methyl acrylate mediated by Co(Salen*) complexes demonstrates a linear increase in molecular weight with conversion and low dispersity values (1.14–1.27). rsc.org
Table 1: Representative Data for Cobalt-Mediated Polymerization of Vinyl Acetate
| Entry | Catalyst System | Monomer | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Conversion (%) |
| 1 | Co(acac)₂ / V-70 | Vinyl Acetate | 8,200 | 1.10 | ~10 |
| 2 | Co(TMP) | Vinyl Acetate | - | 1.24–1.34 | ~70 |
Data sourced from studies on cobalt(II) acetylacetonate and cobalt(II) tetramesitylporphyrin as representative examples of CMRP. Mₙ: Number-average molecular weight; Đ: Dispersity; V-70: 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile); Co(TMP): Cobalt(II) tetramesitylporphyrin.
Scope of Monomers in CMRP (Acrylates, Methyl Acrylate, Vinyl Acetate)
A significant advantage of CMRP is its applicability to a broad range of monomers. This includes conjugated monomers like acrylates (e.g., methyl acrylate) and non-conjugated monomers such as vinyl acetate. wikipedia.orgresearchgate.netrsc.org The ability to polymerize such a diverse array of monomers makes CMRP a highly versatile tool in macromolecular engineering. The living radical polymerization of both vinyl acetate and methyl acrylate has been successfully mediated by various cobalt(II) complexes, yielding well-defined polymers. rsc.org
Synthesis of Homo- and Block Copolymers
The living or controlled nature of CMRP allows for the synthesis of not only homopolymers with predetermined molecular weights but also more complex architectures like block copolymers. dntb.gov.uaharth-research-group.org A well-defined polymer chain end-capped with a cobalt species can act as a macroinitiator for the polymerization of a second monomer, leading to the formation of a block copolymer. For example, block copolymers of vinyl acetate and methyl acrylate have been synthesized using cobalt-mediated techniques. acs.orgdntb.gov.ua The synthesis of poly(vinyl acetate)-b-poly(acrylonitrile) has also been reported, highlighting the versatility of this method. nih.gov
Effect of Initiators and Reaction Conditions (Thermal, Photo-initiation, Aqueous Phase)
The initiation of CMRP can be achieved through various methods. Conventional radical initiators, such as azo compounds (e.g., AIBN, V-70), are commonly used in conjunction with a cobalt(II) complex. wikipedia.org The choice of initiator and its concentration relative to the cobalt mediator can influence the kinetics and control of the polymerization.
Reaction conditions also play a critical role. While many CMRP processes are conducted at elevated temperatures to induce thermal decomposition of the initiator, photo-initiation offers an alternative approach with temporal control. Visible light-induced living radical polymerization of acrylates mediated by organocobalt porphyrins has been demonstrated, where the polymerization can be started and stopped by switching the light source on and off. acs.org Furthermore, CMRP has been successfully performed in various media, including bulk, solution, and even in aqueous phases, which is advantageous for the polymerization of water-soluble monomers. taylorandfrancis.com
Catalytic Chain Transfer Polymerization (CCTP) with this compound Catalysts
Catalytic Chain Transfer Polymerization is a powerful technique for controlling the molecular weight of polymers produced via radical polymerization. This method involves the addition of a catalytic amount of a chain transfer agent, typically a low-spin cobalt(II) complex, to the polymerization mixture. wikipedia.orguq.edu.au CCTP is particularly effective for the polymerization of methacrylates, yielding macromonomers with a terminal vinyl group. monash.edu
The mechanism of CCTP involves the transfer of a hydrogen atom from the propagating polymer radical to the cobalt(II) catalyst. This results in the formation of a polymer chain with a terminal double bond and a cobalt-hydride species. The cobalt-hydride can then re-initiate a new polymer chain, thus regenerating the active cobalt(II) catalyst. wikipedia.org
While CCTP is well-established for methacrylates, its application to acrylates is less efficient. wikipedia.org The interaction of the propagating acrylate radical with the cobalt catalyst can lead to side reactions that reduce the efficiency of the chain transfer process. Specific studies detailing the use of this compound as a catalyst for the CCTP of acrylates are not widely reported in the scientific literature. However, the general principles of CCTP suggest that the effectiveness of any cobalt complex, including a potential this compound system, would be highly dependent on the specific monomer and reaction conditions.
Mechanism of Chain Transfer and Formation of Vinyl-Terminated Macromonomers
The fundamental mechanism of catalytic chain transfer (CCT) involves the transfer of a hydrogen atom from a growing polymer radical to a low-spin cobalt(II) complex. wikipedia.orgwikipedia.org This process results in the formation of a polymer chain with a terminal vinyl group (a macromonomer) and a cobalt-hydride species. wikipedia.orgwikipedia.org This cobalt-hydride intermediate then reacts with a monomer molecule to initiate a new polymer chain, thereby regenerating the cobalt(II) catalyst and allowing the catalytic cycle to continue. wikipedia.org The major products of this process are vinyl-terminated polymer chains. wikipedia.org While highly efficient for methacrylates, the yield of macromonomers can be lower when polymerizing acrylates and styrenic monomers due to interactions between the radical center and the catalyst. wikipedia.org
A combination of reversible addition-fragmentation transfer (RAFT) polymerization and cobalt catalytic chain transfer has been explored to produce ω-unsaturated polymers with relatively low polydispersity. nih.gov
Synthesis of Low Molecular Weight Polymers and Oligomers
Catalytic chain transfer polymerization is a highly effective method for synthesizing low molecular weight polymers and oligomers. researchgate.netuq.edu.au By adding a catalytic chain transfer agent, such as a cobalt(II) complex, to a radical polymerization reaction, the molecular weight of the resulting polymer can be significantly reduced. wikipedia.orggoogle.com This technique is particularly efficient in the radical polymerization of methacrylates, providing a convenient route to produce polymers and oligomers with a terminal vinyl group. researchgate.net For instance, the use of cobalt(II) glyoxime (B48743) complexes in the polymerization of methacrylate (B99206) monomers can yield polymers with molecular weights in the range of 500 to 20,000, a significant reduction from the approximately 100,000 g/mol observed in the absence of the catalyst. google.com
| Catalyst System | Monomer | Resulting Molecular Weight | Reference |
| Cobalt(II) glyoxime complexes | Methacrylate | 500 - 20,000 g/mol | google.com |
| Cobalt(II) macrocycles | Methacrylates | Low molecular weight polymers | researchgate.net |
Application in the Production of Multi-Block, Graft, and Branched Copolymers
The vinyl-terminated macromonomers produced through catalytic chain transfer serve as valuable building blocks for creating more complex polymer architectures. researchgate.netrsc.org These macromonomers can act as chain transfer agents or comonomers in subsequent polymerization reactions, leading to the formation of multi-block, graft, and branched copolymers. researchgate.netrsc.org
For instance, cobalt-mediated radical polymerization has been successfully employed to synthesize well-defined block copolymers. Poly(vinyl acetate) macroinitiators prepared via this method have been used to create block copolymers with poly(acrylonitrile). acs.org Similarly, this technique has been applied to the block copolymerization of vinyl acetate and methyl acrylate. bohrium.comresearchgate.net The synthesis of graft copolymers has also been demonstrated, such as the grafting of acrylonitrile (B1666552) and methyl acrylate onto chitosan (B1678972) in the presence of cobalt(III) complexes. researchgate.net The ability to create these complex structures opens up a wide range of applications for these materials. researchgate.netresearchgate.net
| Copolymer Architecture | Monomers/Polymers Involved | Cobalt-Mediated Method | Reference |
| Block Copolymer | Poly(vinyl acetate), Poly(acrylonitrile) | Cobalt-mediated radical polymerization | acs.org |
| Block Copolymer | Vinyl acetate, Methyl acrylate | Cobalt-mediated radical polymerization | bohrium.comresearchgate.net |
| Graft Copolymer | Chitosan, Acrylonitrile, Methyl acrylate | Graft polymerization with Co(III) complexes | researchgate.net |
Control of Crosslinking Density in Photopolymer Systems
In the realm of photopolymer systems, particularly in vat photopolymerization 3D printing, controlling the crosslinking density is crucial for achieving desired material properties, such as the swelling capacity of hydrogels. nih.gov One strategy to achieve this control involves using a combination of stable and labile crosslinkers in the photocurable resin. nih.gov This approach allows for the initial printing of a highly crosslinked network, which provides good resolution and mechanical properties. Subsequently, the selective cleavage of the labile crosslinking bridges results in a final network with a lower, predetermined crosslinking density. nih.gov While this specific study utilized a PEG-dimethacrylate as a stable crosslinker and a PEO-related derivative with β-aminoesters as a degradable crosslinker, the principle of using tailored crosslinkers to modulate network properties is a key concept in polymer chemistry. nih.gov
Stereocontrolled Radical Polymerization Mediated by this compound Derivatives
Achieving control over the stereochemistry (tacticity) of polymers during radical polymerization is a significant challenge. However, the use of specifically designed this compound derivatives has shown great promise in this area. yale.edunsf.gov
Lewis Acid-Tethered Cobalt Porphyrins (LACoP) in Stereocontrol
A novel approach to stereocontrol in living radical polymerization involves the use of Lewis acid-tethered cobalt porphyrin (LACoP) bimetallic catalysts. yale.edunsf.gov In this system, a Lewis acid, such as a rare earth cation, is covalently attached to a cobalt(III) complex. nsf.gov This design localizes the Lewis acid in close proximity to the growing polymer chain end. nsf.gov The cobalt-porphyrin component facilitates the living radical chain-growth process. nsf.gov This method has been successfully applied to the polymerization of acrylamide (B121943) monomers, achieving a high degree of isotacticity, with the percentage of mesodiads reaching as high as 95%. nsf.gov
| Catalyst System | Monomer | Achieved Stereocontrol (mesodiads) | Reference |
| Lewis acid-tethered cobalt porphyrin (LACoP) | Acrylamides | up to 95% | nsf.gov |
Mechanistic Insights into Stereochemical Induction in Acrylate Polymerization
The stereochemical control exerted by Lewis acid-tethered cobalt porphyrin (LACoP) catalysts stems from the synergistic interaction between the Lewis acid and the cobalt center. nsf.gov The tethered Lewis acid interacts with the pendant group of the monomer at the growing chain end. nsf.gov This interaction, combined with the reversible radical deactivation mediated by the cobalt-porphyrin complex, confines the propagating radical. nsf.gov This confinement favors a chain propagation pathway that proceeds through a meso-configurated radical chain end, leading to the formation of an isotactic polymer. yale.edunsf.gov This bimetallic catalytic system provides a powerful platform for controlling the stereochemistry in radical polymerization, thereby enabling the tuning of polymer properties through tacticity engineering. nsf.gov
Advanced Material Applications Derived from Cobalt 2+ Acrylate Systems
Self-Healing Metallosupramolecular Copolymers
The development of polymers that can autonomously repair damage is a significant area of materials science. Cobalt(2+) acrylate (B77674) has emerged as a key component in the creation of self-healing metallosupramolecular copolymers, which exhibit remarkable restorative properties and robust mechanical strength. mdpi.comresearchgate.netdntb.gov.ua
Design Principles and Molecular Interactions Enabling Self-Healing
The fundamental design of these self-healing materials lies in the incorporation of reversible, non-covalent interactions within the polymer structure. researchgate.netnih.gov These interactions, which can include hydrogen bonds, π-π stacking, and most notably, metal-ligand (M-L) coordination, allow the material to mend itself after damage. researchgate.netnih.gov The strength and dynamics of these bonds can be controlled by altering the metal ion or the pH of the system, enabling the creation of polymers with adjustable mechanical properties. researchgate.netmdpi.com
In cobalt(2+) acrylate-based systems, the self-healing mechanism is largely attributed to the dynamic and reversible nature of the coordination bonds between the cobalt ions and various ligands. mdpi.comnih.gov The presence of these interactions allows for the reformation of crosslinks across a fracture, restoring the material's integrity. nih.gov The inspiration for this approach often comes from biological systems, such as the self-healing mechanism in mussels, which relies on reversible coordination between iron ions and catechol ligands. mdpi.com
Integration of Cobalt Acrylate Complexes into Polymer Networks for Reversible Bonds
This compound complexes are integrated directly into the polymer backbone during polymerization. mdpi.comresearchgate.netdntb.gov.ua For instance, copolymers of acrylic acid and acrylamide (B121943) can incorporate a cobalt acrylate complex with a ligand like 4′-phenyl-2,2′:6′,2″-terpyridine. mdpi.comresearchgate.netdntb.gov.ua This direct incorporation results in a network held together by both permanent covalent bonds and reversible metal-ligand coordination bonds. mdpi.comnih.gov The cobalt centers can form reversible crosslinks, and the lability of the cobalt-carbon bond under certain conditions can contribute to the dynamic nature of the polymer network. nih.govwikipedia.org
The presence of the cobalt complex within the polymer chain significantly enhances the material's mechanical properties. mdpi.comresearchgate.netdntb.gov.ua For example, copolymer films incorporating a cobalt acrylate complex with a 4′-phenyl-2,2′:6′,2″-terpyridine ligand have demonstrated excellent tensile strength and modulus of elasticity. mdpi.comresearchgate.netdntb.gov.ua The specific composition of the copolymer, such as the ratio of acrylamide to acrylic acid, can influence the stability of the cobalt complexes and, consequently, the self-healing efficiency. mdpi.comresearchgate.net
A study on copolymers of acrylamide and acrylic acid with cobalt(II) complexes of 4′-phenyl-2,2′:6′,2″-terpyridine showed that the incorporation of the metal complex directly into the polymer chain led to high mechanical properties. mdpi.com The initial copolymer achieved a tensile strength of 122 MPa and a modulus of elasticity of 4.3 GPa. mdpi.com
| Copolymer Composition | Tensile Strength (MPa) | Modulus of Elasticity (GPa) | Healing Efficiency (Tensile Strength) |
|---|---|---|---|
| Initial Copolymer 1 (AAm/AAc = 84.5/14.5) | 122 | 4.3 | - |
| Healed Copolymer 2 (AAm/AAc = 49.5/49.5) | 50 | 3.4 | 62% |
Autonomous and Stimuli-Responsive Healing Mechanisms
A key advantage of this compound-based metallosupramolecular copolymers is their ability to exhibit both autonomous and stimuli-responsive healing. mdpi.comresearchgate.netdntb.gov.ua Autonomous healing occurs without external intervention, often in a humid atmosphere at room temperature. mdpi.comresearchgate.net This intrinsic ability is driven by the inherent reversibility of the metal-ligand bonds and other non-covalent interactions within the polymer network. researchgate.netnih.gov
In addition to autonomous repair, healing can be triggered or assisted by external stimuli, such as changes in pH. mdpi.comresearchgate.netdntb.gov.ua For example, in an acidic environment (assisted by HCl), the self-healing process can be accelerated. mdpi.comresearchgate.net This is because the termination of the Co-O bond in an acidic medium increases the kinetic flexibility of the polymer chain, facilitating the healing process. mdpi.com The formation of cobalt bis-terpyridine complexes can also contribute to this pH-triggered healing mechanism. mdpi.com The ability to respond to specific stimuli opens up possibilities for creating "smart" materials that can repair themselves on demand. frontiersin.orgacs.orgjchemrev.com
Electrochemical Materials and Coatings
This compound also serves as a precursor for the development of advanced electrochemical materials and coatings, finding applications in areas such as metallic film deposition and electrocatalysis.
Electrodeposition of Metallic Cobalt Films from Acrylate Electrolytes
Shiny and homogeneous metallic cobalt films can be obtained through electrodeposition from acrylate electrolytes. dnu.dp.ua This process is of interest because cobalt coatings possess unique physical, mechanical, and physicochemical properties. dnu.dp.uadnu.dp.ua The use of acrylate in the electrolyte helps to suppress undesirable side reactions, such as the reduction of water, which can occur during the electroreduction of cobalt cations. dnu.dp.uadnu.dp.ua
Quantum chemical calculations have shown that the electroreduction process of cobalt acrylate complexes is energetically favorable. dnu.dp.ua By using monosubstituted acrylate complexes instead of homogeneous cobalt aqua complexes, the formation of hydroxide, which can negatively impact the quality of the coating, can be inhibited. dnu.dp.ua Research has demonstrated that shiny, uniform cobalt films can be produced from acrylate electrolytes within a specific range of operating current densities. dnu.dp.ua
| Electrolyte Component | Purpose | Operating Current Density Range (mA/cm²) |
|---|---|---|
| This compound | Source of Cobalt Ions | 2 to 8 |
Research into Cobalt-Based Electrocatalysts for Specific Reactions
Cobalt-based materials are promising as cost-effective and efficient electrocatalysts for important electrochemical reactions like the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), which are crucial for technologies such as water splitting. rsc.orgmdpi.comnih.gov this compound can serve as a precursor in the synthesis of these electrocatalysts. nih.gov
Research has explored the use of various cobalt compounds, including oxides, selenides, and phosphides, as electrocatalysts. rsc.orgmdpi.com The synthesis method, such as microwave-assisted techniques, can influence the performance of the resulting catalyst. rsc.org For instance, cobalt-salen complexes can be used as precursors to form nanostructured, amorphous cobalt-based thin films via electrodeposition, which then act as catalysts for water oxidation at low overpotentials. acs.org While direct research on electrocatalysts derived specifically from this compound is an emerging area, the principles of using cobalt complexes as precursors are well-established. The resulting catalysts often consist of cobalt nanoparticles or oxides embedded in a conductive matrix, such as N-doped carbon. acs.org
Precursor Roles in Advanced Battery Technology Research
In the quest for higher-performance lithium-ion batteries (LIBs), the synthesis of cathode materials with precisely controlled composition, phase-purity, and morphology is critical. mdpi.com Cathode materials like Lithium Cobalt Oxide (LiCoO₂) and Lithium Nickel Cobalt Manganese Oxide (NCM) are central to current LIB technology. mdpi.comrsc.orglgchem.com The production of these materials typically involves the use of precursor compounds, which are intermediate chemical substances that are transformed into the final active material through processes like calcination. rsc.org While cobalt salts such as sulfates, nitrates, and acetates are common industrial precursors, research has explored alternative synthesis routes, including sol-gel methods where cobalt-containing organic precursors play a key role. rsc.orgncsu.edumdpi.comgoogle.com
Cobalt(II) acrylate-related systems have been investigated as precursors in the laboratory-scale synthesis of advanced battery materials. The use of acrylate-based chelating agents can influence the formation of the final oxide material's structure and properties. For instance, a sol-gel method utilizing acrylic acid as a chelating agent has been successfully employed to synthesize thin films of LiCoO₂. mdpi.com In this process, the gelation is optimized by adjusting the molar ratio of the precursors, including the cobalt source and acrylic acid, to form a high-temperature phase (HT-LCO) film with desirable electrochemical properties after calcination. mdpi.com
Another variation of the sol-gel synthesis employs polyacrylic acid (PAA) with lithium and cobalt nitrates. uel.br Research has shown that PAA not only functions as a chelating agent to ensure a homogeneous mixture of metal ions at the molecular level but also provides the necessary combustion heat during calcination. uel.br This allows for the formation of the desired HT-LCO phase at more moderate temperatures (e.g., 600 °C) compared to traditional solid-state reactions, which often require temperatures upwards of 900 °C. uel.br These methods highlight the role of acrylate-based systems in creating homogenous precursor gels, which are crucial for producing crystalline cathode materials with controlled morphology.
| Precursor System | Synthesis Method | Key Finding | Reference |
|---|---|---|---|
| Cobalt precursor with Acrylic Acid (AA) as chelating agent | Sol-Gel | Successfully formed R-3m phase HT-LiCoO₂ thin films with good electrochemical performance. | mdpi.com |
| Cobalt nitrate (B79036) with Polyacrylic Acid (PAA) as chelating agent | Pechini Sol-Gel | PAA acts as both a chelating agent and a fuel source, enabling HT-LiCoO₂ formation at a moderate calcination temperature of 600 °C. | uel.br |
Functional Photopolymers and Crosslinked Networks for Additive Manufacturing Research
Additive manufacturing, particularly vat photopolymerization techniques like stereolithography (SLA), relies on photocurable resins that solidify upon exposure to light. mdpi.comcaltech.eduresearchgate.net These resins are typically composed of monomers, oligomers, and photoinitiators. mdpi.com Acrylate-based monomers and oligomers are widely used due to their rapid polymerization rates. mdpi.com The incorporation of metal ions, such as cobalt(II) from cobalt acrylate, into these resins can create functional photopolymers and crosslinked networks with enhanced properties. researchgate.net
Research has demonstrated the in-situ synthesis of cobalt(II) acrylate nanoparticles within an acrylate-based photocurable resin. researchgate.net By reacting cobalt(II) nitrate with sodium acrylate, nanoparticles are formed and dispersed in the resin, which is then used in stereolithography. researchgate.net The resulting 3D-printed objects exhibit a magnetic response and show significant improvements in thermal and mechanical properties compared to the unfilled polymer matrix. researchgate.net This approach allows for the direct 3D printing of functional composite materials where the cobalt acrylate component imparts specific functionalities.
Furthermore, cobalt-containing polymers are explored for creating advanced 3D printing "inks." A patent describes compositions for 3D printing that include polymers with dormant functional groups, such as a cobalt-carbon bond, and pendent crosslinkable groups like acrylate. wipo.int In this system, the polymer can be crosslinked after printing by activating these groups, enabling the fabrication of complex, free-standing 3D structures. wipo.int The use of cobalt complexes in catalytic chain transfer polymerization (CCTP) is another area of research for producing polymers used in photopolymer additive manufacturing, highlighting the diverse roles of cobalt in this field. nottingham.ac.uk
| System | Technology | Key Feature/Finding | Reference |
|---|---|---|---|
| Cobalt(II) acrylate nanoparticles in acrylate resin | Stereolithography (SLA) | 3D printed parts show magnetic response and improved thermal/mechanical properties. | researchgate.net |
| Polymers with cobalt-carbon bonds and pendent acrylate groups | 3D Printing Ink | Enables the formation of crosslinked, free-standing 3D structures post-printing. | wipo.int |
| Cellulose nanofibrils cross-linked with cobalt iron oxide nanoparticles and stearyl acrylate | 3D Printing Gel Ink | Creates a hydrophobic, multifunctional network with magnetic and electrochemical properties. | mdpi.comdntb.gov.uaresearchgate.net |
Chiral Synthons and Intermediates in Stereoselective Organic Synthesis
In stereoselective organic synthesis, the goal is to produce a specific stereoisomer of a chiral molecule. Chiral synthons are key building blocks used in these syntheses. nih.gov While this compound itself is not a chiral synthon, cobalt-catalyzed reactions involving acrylate substrates are a powerful and increasingly studied method for generating valuable chiral intermediates. nsf.govbohrium.comresearchgate.netnih.govnih.gov These reactions leverage the ability of cobalt catalysts to control the three-dimensional arrangement of atoms during bond formation.
A significant application is the cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids, including various acrylic acid derivatives. nsf.govresearchgate.netnih.gov Using a chiral cobalt catalyst, a wide range of α-aryl and α-alkyl acrylic acids can be hydrogenated to yield the corresponding chiral carboxylic acids with excellent yields and high enantioselectivity (up to >99% enantiomeric excess, or ee). researchgate.netnih.gov This method has been successfully applied to the synthesis of important drug molecules like Naproxen and Ibuprofen, which are optically pure α-aryl propionic acids. nih.gov
Another key transformation is the cobalt-catalyzed enantioselective hydroboration of α-substituted acrylates. nih.gov This reaction produces β-borylated propionates, which are versatile chiral intermediates. nih.gov The carbon-boron bond can be readily transformed into carbon-oxygen, carbon-nitrogen, or carbon-carbon bonds, providing access to a wide array of complex chiral molecules, including polyketides. nih.gov Research has demonstrated the synthesis of the "Roche" ester, a widely used chiral fragment, from methyl methacrylate (B99206) using this cobalt-catalyzed approach. nih.gov Mechanistic studies suggest these reactions often proceed through cationic Cobalt(I) intermediates that coordinate with the acrylate substrate to direct the stereochemical outcome. nih.govacs.orgresearchgate.net
| Reaction Type | Substrate Example | Product Type | Key Result (Enantioselectivity) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | α-Aryl Acrylic Acids | Chiral Carboxylic Acids (e.g., Naproxen) | Up to >99% ee | researchgate.netnih.gov |
| Asymmetric Hydrogenation | α-Substituted Acrylic Acids | Chiral Propionic Acids (e.g., Ibuprofen) | High yield and enantioselectivity | nih.gov |
| Enantioselective Hydroboration | α-Alkyl and α-Aryl Acrylates | β-Borylated Propionates | Excellent regio- and enantioselectivity (e.g., Roche ester, 99:1 er) | nih.gov |
| Asymmetric Deuteration | α-Amidoacrylates | α,β-Dideuterated α-Amino Esters | >95:5 enantiomeric ratio |
Mechanistic Investigations of Cobalt 2+ Acrylate Catalyzed Reactions
Elucidation of Catalytic Cycles and Identification of Active Intermediate Species
The catalytic cycle in cobalt-catalyzed reactions involving acrylates, particularly in heterodimerization reactions with 1,3-dienes, is proposed to proceed through an oxidative dimerization pathway involving a Co(I)/Co(III) redox cycle. acs.orgorganic-chemistry.org The active catalytic species is not the initial cobalt(2+) salt but a reduced, low-valent cobalt species. nih.gov
Investigations have identified the competent catalyst as a cationic cobalt(I) intermediate, represented as [Co(I)]+. acs.orgnih.gov This active species is generated in situ from a cobalt(II) precatalyst, such as (dppp)CoBr₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), through a reduction process. nih.gov Spectroscopic studies using UV-Vis have been instrumental in identifying the various cobalt species present during the reaction. smolecule.com The Co(II) precursor shows characteristic absorption peaks at 660 and 735 nm, while the active cationic Co(I) species is identified by a peak at 517 nm. smolecule.com The generation of this cationic Co(I) species from the Co(II) complex is a crucial step for catalysis to commence. acs.orgnih.gov The proposed catalytic cycle hypothesizes that this cationic Co(I) species coordinates with the substrates (diene and acrylate) to enter the oxidative dimerization pathway. nih.gov
Kinetic and Thermodynamic Analysis of Reaction Pathways
Kinetic and thermodynamic studies have been crucial in quantitatively describing the reaction pathways of cobalt-catalyzed acrylate (B77674) reactions. These analyses have clarified reaction orders, the nature of catalyst activation, and factors influencing catalyst stability and turnover.
Reaction progress kinetic analysis (RPKA) has been employed to determine the order of the reaction with respect to each component: the catalyst, the acrylate, and a co-reactant such as a 1,3-diene. nih.gov For the cobalt-catalyzed heterodimerization of 1,3-dienes and acrylates, experiments have consistently shown that the reaction is first-order with respect to the catalyst concentration. nih.govnih.gov
Furthermore, "different excess" experiments, where the concentration of one reactant is varied while others are kept constant, revealed that the reaction is first-order in the diene and zero-order in the acrylate. acs.orgnih.govnih.gov This zero-order dependence on the acrylate concentration indicates that the acrylate is not involved in the rate-determining step of the reaction. nih.govsmolecule.com Doubling the diene concentration was found to double the reaction rate, confirming its first-order relationship. nih.gov
| Reactant/Component | Reaction Order | Experimental Evidence |
|---|---|---|
| Cobalt Catalyst | 1 | Catalyst loading experiments show a direct correlation between catalyst concentration and reaction rate. nih.govnih.gov |
| 1,3-Diene | 1 | Different excess experiments and Variable Time Normalization Analysis (VTNA) confirm a first-order dependence. nih.gov |
| Acrylate | 0 | Different excess experiments and VTNA show the reaction rate is independent of the acrylate concentration. nih.govnih.govsmolecule.com |
A notable characteristic of these reactions is the presence of a significant induction period. nih.govnih.gov This delay, which can last for at least two hours, is attributed to the time required for the in situ generation of the active catalyst from the more stable Co(II) precatalyst. acs.orgnih.gov The activation process involves the chemical reduction of the Co(II) complex to a Co(I) species, followed by the subsequent formation of the catalytically active cationic [Co(I)]+ intermediate. acs.orgnih.govsmolecule.com
The standard procedure for this activation involves treating a Co(II) precatalyst, like (dppp)CoBr₂, with a reducing agent, typically zinc (Zn) powder, in the presence of an activator such as zinc bromide (ZnBr₂). nih.gov Varying the stirring time of these components before the addition of substrates confirms that a longer pre-mixing period leads to more reproducible kinetic data and a reduction in the induction period, as the active catalyst is more fully formed. nih.gov The use of pre-reduced Co(I) species can decrease the induction period from over 120 minutes to less than 30 minutes. smolecule.com
While cobalt-catalyzed reactions of acrylates have advanced, their efficiency, as measured by the turnover number (TON), has often been modest. acs.orgnih.govnih.gov Mechanistic studies have revealed that the low TON is primarily due to the inherent instability of the cationic Co(I) active species. acs.orgnih.gov
Interestingly, kinetic analysis has shown that no significant catalyst deactivation occurs as long as the diene is present in the reaction medium. acs.orgnih.gov The diene appears to stabilize the active catalytic species. nih.govnih.gov In contrast, time-resolved spectroscopic studies have demonstrated that acrylates can cause a rapid decomposition of the active catalyst. smolecule.com This differential stabilization by the substrates explains the observed reaction orders and provides a strategy for improving catalyst performance. smolecule.com By conducting the reaction at higher concentrations of the starting materials, particularly the diene, the stability of the catalytic species is enhanced, which can increase the TON by a factor of 10. acs.orgnih.govnih.gov
Hydrogen Atom Transfer (HAT) Mechanisms in Cobalt Catalysis
Cobalt complexes are known to mediate reactions through Hydrogen Atom Transfer (HAT), a process involving the concerted movement of a proton and an electron. nih.govescholarship.org In the context of functionalizing unsaturated C-C bonds like those in acrylates, Co-based transition metal hydrides (TMHs) are key intermediates. chemrxiv.org The catalytic cycle often begins with the formation of a cobalt-hydride species. escholarship.orgwikipedia.org This species can then transfer a hydrogen atom to an alkene, initiating a radical-polar crossover reaction. escholarship.org
This HAT event generates a carbon-centered radical from the substrate, which can then undergo further transformations, such as addition onto another unsaturated molecule. nih.govacs.org The cycle is closed by a subsequent step that regenerates the active cobalt catalyst. While the broader field of cobalt-catalyzed HAT is well-documented, its specific application and detailed mechanism in reactions solely defined by cobalt(2+) acrylate are part of ongoing research into the functionalization of alkenes. escholarship.orgchemrxiv.org
Oxidative Dimerization Mechanisms Involving Acrylates and Dienes
The predominant mechanism proposed for the cobalt-catalyzed heterodimerization of acrylates and 1,3-dienes is based on an oxidative dimerization pathway. acs.orgnih.govnih.gov This mechanism is consistent with the kinetic data and the identification of a cationic Co(I) active species. nih.gov
The proposed catalytic cycle is initiated by the reaction of the cationic Co(I) species with the diene to form a Co(I)-diene complex. nih.gov This is followed by the coordination of the acrylate molecule. The subsequent key step is an oxidative cyclization, where a C-C bond is formed between the diene and the acrylate, leading to a cobaltacyclic intermediate, which is formally a Co(III) species. organic-chemistry.orgsmolecule.com This step represents the oxidative addition phase of the cycle. The mechanism then proceeds through a β-hydride elimination to form an allyl(hydrido)cobalt(III) intermediate. smolecule.com The final step is a reductive elimination that releases the coupled 1,4-diene product and regenerates the active cationic Co(I) catalyst, allowing it to re-enter the catalytic cycle. smolecule.com Isotopic labeling studies have suggested that the β-hydride elimination step is not reversible. nih.gov
Theoretical and Computational Studies of Cobalt 2+ Acrylate Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those based on density functional theory (DFT), are powerful for investigating the electronic structure and reactivity of cobalt(2+) acrylate (B77674) complexes. frontiersin.orgacs.org These calculations can determine key properties such as the effective nuclear charge of the central cobalt atom, which influences the stability of the complex. dnu.dp.ua
Studies have shown that for a series of monosubstituted cobalt aqua complexes, including those with acrylate ligands, there is a correlation between the effective charge on the cobalt ion and the stability of the complex. dnu.dp.ua Specifically, for ligands with similar donor atoms like oxygen, a linear relationship can be established between the logarithm of the stability constant (log K) and the calculated effective nuclear charge (z*Co). dnu.dp.ua This approach has been used to estimate the stability constants for acrylate cobalt complexes, which were previously unavailable in the literature. dnu.dp.uaresearchgate.net
Quantum chemical calculations also reveal that the formation of cobalt acrylate complexes is energetically favorable, with all stages of the process being accompanied by a decrease in energy. dnu.dp.ua This suggests a spontaneous and stable interaction between the cobalt(2+) ion and the acrylate ligand. The analysis of the electronic structure helps in understanding the nature of the cobalt-ligand bond and the distribution of electron density within the molecule. researchgate.netchemrxiv.org This information is crucial for predicting the reactivity of the complex in various chemical transformations.
Table 1: Calculated Stability Constants for Acrylate Cobalt Complexes
| Complex Formation Step | Calculated Stability Constant (log K) |
|---|---|
| lgK₁ | 1.2 |
| lgK₂ | 4.3 |
Data sourced from quantum-chemical analysis of formation reactions of Co2+ complexes. dnu.dp.uaresearchgate.net
These theoretical findings are instrumental in understanding the fundamental chemistry of cobalt(2+) acrylate and provide a basis for predicting its behavior in more complex systems.
Molecular Dynamics and Monte Carlo Simulations of Polymerization Processes
Molecular dynamics (MD) and kinetic Monte Carlo (kMC) simulations are powerful computational techniques used to study the dynamic processes of polymerization involving acrylate monomers. nih.govacs.orgacs.orgmdpi.com While direct simulations specifically on this compound polymerization are not extensively detailed in the provided results, the principles and methodologies applied to general acrylate polymerization are highly relevant.
MD simulations can model the free-radical polymerization of acrylate resins at an atomistic level. nih.gov These simulations can track the formation of polymer chains, crosslinking density, conversion rates, and the presence of residual monomers. nih.gov By developing reactive force fields (ReaxFF) optimized for acrylate systems, researchers can accurately describe the thermodynamics and kinetics of radical polymerization. nih.gov These force fields are trained against extensive datasets from quantum chemical calculations, including reaction pathways and bond dissociation energies. nih.gov Such simulations have been used to study the formation of polymer loops and the effect of monomer concentration on the polymer structure. acs.org
Kinetic Monte Carlo simulations are particularly well-suited for modeling the kinetics of free-radical polymerization and determining polymer molecular weight distributions and monomer sequences. acs.orgacs.orgugent.beresearchgate.net The kMC method uses a stochastic approach to simulate chemical reactions based on their relative rates. acs.org This technique has been applied to various acrylate copolymerization systems to understand the influence of reaction conditions on the final polymer architecture. acs.orgacs.org For instance, kMC models have been developed to optimize the molecular structure of functional copolymers produced via cobalt chain transfer polymerization (CCTP). ugent.be These simulations can predict the degree of functionalization and guide the design of semi-batch feed programs to achieve desired polymer properties. ugent.be
Table 2: Applications of Simulation Techniques in Acrylate Polymerization
| Simulation Technique | Key Applications | Relevant Findings for Acrylate Systems |
|---|---|---|
| Molecular Dynamics (MD) | Atomistic modeling of polymerization, determination of polymer structure and properties. nih.govacs.orgrsc.org | Elucidation of reaction pathways, prediction of crosslinking density, and formation of polymer loops. nih.govacs.org |
These simulation methods provide a molecular-level understanding of the polymerization process, which is essential for controlling the synthesis and properties of poly(cobalt acrylate) and related materials.
Modeling of Cobalt-Ligand Interactions and Coordination Environments
Computational modeling provides significant insights into the nature of cobalt-ligand interactions and the preferred coordination environments in this compound systems. researchgate.net By employing quantum chemical methods, researchers can analyze the structural and electronic factors that govern the bonding between the Co(2+) ion and the acrylate ligand.
Studies on various cobalt(II) complexes have demonstrated the utility of DFT calculations in determining the geometry and electronic ground state of these systems. researchgate.net For instance, in complexes with redox-active ligands, DFT can identify the spin state of the cobalt ion and the distribution of spin density, confirming that it is primarily located at the cobalt center. researchgate.net This is crucial for understanding the magnetic properties of the complex.
In the context of this compound, the coordination can involve the carboxylate group of the acrylate anion. The interaction between the cobalt ion and the oxygen donor atoms of the acrylate ligand is a key determinant of the complex's stability and reactivity. dnu.dp.ua Quantum-chemical analysis has been used to study the formation reactions of Co(2+) complexes with various ligands, including acrylate. dnu.dp.uaresearchgate.net These studies have shown that the nature of the donor atom significantly influences the stability of the complex. dnu.dp.ua
Furthermore, computational models can predict the coordination geometry around the cobalt center. For related cobalt(II) complexes with mixed ligands, including acrylate and benzimidazole (B57391) derivatives, single-crystal X-ray diffraction has revealed mononuclear structures with pentacoordinated cobalt(II) ions. researchgate.net In these structures, the acrylate ligands can coordinate in different modes. researchgate.net Theoretical calculations can complement these experimental findings by providing optimized geometries and electronic structures, helping to rationalize the observed coordination. mdpi.comnih.gov
Table 3: Theoretical Methods for Studying Cobalt-Ligand Interactions
| Computational Method | Information Obtained | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, spin state, spin density distribution, optimized geometry. frontiersin.orgresearchgate.netnih.gov | Understanding the nature of the Co-acrylate bond, predicting magnetic properties, and rationalizing coordination geometry. dnu.dp.uaresearchgate.net |
These modeling approaches are essential for building a comprehensive picture of the coordination chemistry of this compound, which underpins its physical and chemical properties.
Prediction of Catalytic Performance and Material Properties through Computational Chemistry
Computational chemistry offers a powerful predictive tool for assessing the potential catalytic performance and material properties of this compound systems. frontiersin.orgacs.org By simulating reaction mechanisms and calculating key energetic parameters, researchers can gain insights that guide the design of more efficient catalysts and functional materials. acs.orgresearchgate.net
In the realm of catalysis, computational studies can elucidate the intricate steps of a catalytic cycle. frontiersin.org For cobalt-based catalysts in processes like water oxidation or polymerization, DFT calculations can map out the reaction pathways, identify intermediates, and determine activation barriers. frontiersin.orgresearcher.life For example, in cobalt-mediated radical polymerization, kinetic simulations combined with experimental data can be used to estimate individual rate coefficients for key steps like chain transfer and deactivation. acs.orgacs.org This level of detail is crucial for understanding how the ligand environment, such as the presence of an acrylate group, might influence the catalytic activity. acs.org The electron-withdrawing or -donating effects of ligands can be systematically studied to tune the reactivity of the cobalt center. acs.org
Computational methods are also employed to predict the material properties of polymers derived from this compound. For instance, MD simulations can predict mechanical properties like Young's modulus for crosslinked acrylate polymers. acs.org Furthermore, theoretical calculations can shed light on the magnetic properties of cobalt-containing materials. researchgate.netmdpi.com DFT calculations can determine the nature and strength of magnetic exchange interactions between cobalt centers, predicting whether the material will exhibit ferromagnetic or antiferromagnetic behavior. nih.govresearchgate.net This is particularly relevant for the design of molecular magnets and spintronic devices.
Table 4: Predicted Properties of Cobalt-Based Systems via Computational Chemistry
| Property | Computational Method | Predicted Aspect |
|---|---|---|
| Catalytic Activity | DFT, Kinetic Modeling | Reaction mechanisms, rate coefficients, influence of ligand electronics. frontiersin.orgacs.orgacs.orgmdpi.comrsc.org |
| Mechanical Properties | Molecular Dynamics (MD) | Young's modulus, crosslinking density. acs.org |
The predictive power of computational chemistry allows for the in silico screening of different this compound-based systems, accelerating the discovery and optimization of new materials with tailored catalytic and physical properties.
Future Directions and Emerging Research Avenues for Cobalt 2+ Acrylate
Development of Multi-Component and Hybrid Systems Incorporating Cobalt(2+) Acrylate (B77674)
The integration of cobalt(2+) acrylate into multi-component and hybrid systems is a burgeoning area of research, aiming to create advanced materials with synergistic or novel functionalities. These materials combine the properties of the cobalt acrylate unit with other organic or inorganic components, leading to applications ranging from self-healing polymers to environmental remediation.
A significant research thrust involves the creation of metal-containing copolymers. For instance, new self-healing metallosupramolecular films have been developed by copolymerizing a complex of this compound and 4′-phenyl-2,2′:6′,2″-terpyridine with acrylic acid and acrylamide (B121943). mdpi.comnih.gov The incorporation of the cobalt-containing complex directly into the polymer chain results in materials with exceptional mechanical properties, including a tensile strength of up to 122 MPa and a modulus of elasticity of 4.3 GPa. mdpi.com These copolymers exhibit autonomous self-healing properties in a humid atmosphere at room temperature, a feature attributed to the reversible nature of the coordination and hydrogen bonds within the polymer network. mdpi.comresearchgate.net
Hybrid organic-inorganic systems represent another promising frontier. Researchers have successfully attached colloidal tin oxide nanoparticles to the surface of amino-functionalized poly(acrylate-co-silane) latex particles. nih.gov This creates a composite material with selective sorption capabilities for Co(2+) ions, demonstrating potential for applications in environmental cleanup and radionuclide fixation. nih.gov Similarly, polyacrylic acid acrylonitrile (B1666552) talc (B1216) nanocomposites have been fabricated and shown to effectively capture a range of divalent metal ions, including Co(2+), from multi-component aqueous solutions. nih.gov The development of such systems highlights a move towards creating functional materials for specific applications like water purification. Other explorations in this area include the synthesis of hybrid materials from the cobalt-molybdophosphonate family and the creation of polymer-inorganic coatings containing nanosized cobalt oxide particles. researcher.liferesearchgate.net
Table 1: Examples of Multi-Component and Hybrid Systems with this compound
| System Type | Components | Key Finding/Application | Reference(s) |
|---|---|---|---|
| Metallosupramolecular Copolymer | This compound-PhTpy complex, Acrylic Acid, Acrylamide | High tensile strength (122 MPa) and autonomous self-healing. | researchgate.net, mdpi.com |
| Latex/Inorganic Composite | Poly(acrylate-co-silane) latex, Colloidal Tin Oxide (SnO₂) | Selective sorption of Co(2+) ions for radionuclide migration prevention. | nih.gov |
| Nanocomposite Adsorbent | Poly(acrylic acid-acrylonitrile), Talc | High removal efficiency for heavy metal ions, including Co(2+), from water. | nih.gov |
| Hybrid Crystalline Material | Cobalt ions, 2-hydroxyazobenzene building blocks | Ratiometric absorption response for cyanide sensing. | rsc.org |
Exploration of Novel Ligand Frameworks for Tailored Catalytic Activity and Material Properties
The properties of this compound can be precisely tuned by introducing ancillary ligands that coordinate to the cobalt center. This strategy allows for the rational design of metal complexes with tailored electronic and steric environments, which in turn dictates their catalytic activity and the structural characteristics of resulting materials.
A prime example is the use of the tridentate ligand 4′-phenyl-2,2′:6′,2″-terpyridine (PhTpy). When complexed with this compound, it forms a stable, crystalline, mixed-ligand complex. researchgate.netscientific.net This complex serves as a "building block" or metal-containing monomer (MCM) for creating metallopolymers with unique properties, such as high thermal stability and self-healing capabilities. mdpi.comresearchgate.net The PhTpy ligand's strong chelation and ability to form well-defined geometries are crucial to these functions. researchgate.net Research has shown that in copolymers, the presence of the phenylterpyridine ligand is critical for the self-healing process. mdpi.com
Beyond terpyridines, researchers are exploring a diverse array of ligand frameworks. Ditopic nitrogen ligands, such as (E)-N′-(pyridin-4-ylmethylene)isonicotinohydrazide, have been used to assemble novel 3-dimensional (3D) supramolecular frameworks with cobalt(II). mdpi.com These structures, held together by both coordination and hydrogen bonds, show promise as catalysts for hydroboration and hydrosilylation reactions. mdpi.com Other innovative approaches include the in situ formation of zwitterionic ligands during the synthesis of cobalt-based metal-organic frameworks (MOFs), which have demonstrated catalytic activity in electrophilic substitution reactions. nih.gov The influence of ligand charge and chelation character is also being systematically studied to optimize catalytic performance in reactions like enzyme-like oxidative coupling. rsc.org The synthesis of co-crystals, such as those formed between tetraaqua acrylato cobalt(II) and melamine (B1676169), further illustrates how hydrogen-bonding networks can be used to construct supramolecular architectures with enhanced thermal stability. researchgate.net
Table 2: Impact of Ligand Frameworks on this compound Properties
| Ligand | System | Resulting Property/Application | Reference(s) |
|---|---|---|---|
| 4′-phenyl-2,2′:6′,2″-terpyridine | Mixed-ligand complex / Copolymer | High thermal stability, self-healing materials. | scientific.net, researchgate.net, mdpi.com |
| (E)-N′- (pyridin-4-ylmethylene)isonicotinohydrazide | 3D Supramolecular Framework | Catalysis of hydroboration and hydrosilylation. | mdpi.com |
| Imidazole (B134444) Derivatives | Mononuclear Complex | Pentacoordinated cobalt center, potential antimicrobial activity. | mdpi.com |
| Melamine | Co-crystal | Supramolecular architecture with enhanced thermal stability via H-bonds. | researchgate.net |
Green Chemistry and Sustainable Synthesis Approaches for this compound
In line with global efforts towards sustainability, a significant research direction focuses on developing green and sustainable methods for the synthesis of this compound and related materials. This involves using renewable feedstocks, employing environmentally friendly solvents, and designing energy-efficient processes that minimize waste.
One area of active research is the use of bio-based precursors. Efforts are underway to refine the production of chemicals like acrylates from renewable resources to make them more sustainable. uoregon.eduresearchgate.net While direct green synthesis routes for this compound are still emerging, related research provides a strong precedent. For example, green synthesis methods for cobalt oxide nanoparticles have been successfully developed using plant extracts from sources like grape leaves and Curcuma longa, or biomolecules such as gelatin and alginate. sciencescholar.uschemrxiv.orgmdpi.comajgreenchem.com These methods utilize natural compounds as reducing and stabilizing agents, offering a low-cost and eco-friendly alternative to conventional chemical synthesis. sciencescholar.usajgreenchem.com This trend in cobalt chemistry suggests a promising future for applying similar green principles to the synthesis of this compound itself.
Another approach focuses on improving the sustainability of the catalytic processes that use cobalt and acrylate compounds. For instance, a novel catalytic process was developed to produce β-propiolactone, an acrylic acid isomer, from ethylene (B1197577) oxide and carbon monoxide using a cobalt catalyst. colab.ws Such innovations aim to create more efficient and safer pathways to essential chemical building blocks, ultimately reducing the environmental impact of production. uoregon.edu The overarching goal is to intersect innovative science with sustainability, ensuring that the production of valuable materials like this compound derivatives becomes leaner and less damaging to the environment. uoregon.edu
Advanced Characterization Techniques at Operando Conditions for Mechanistic Elucidation
A deep understanding of reaction mechanisms is crucial for the rational design of better catalysts and materials. A major emerging trend is the use of advanced characterization techniques under operando conditions, which involves studying the material while it is actively functioning under realistic reaction conditions. numberanalytics.comnih.gov This approach provides invaluable insights into the dynamic structural and electronic states of the catalyst, which are often missed by conventional ex situ analysis.
For cobalt-catalyzed reactions involving acrylates, such as heterodimerization with dienes, in situ Infrared (IR) spectroscopy has proven to be a powerful tool. nih.gov It enables Reaction Progress Kinetic Analysis (RPKA), allowing researchers to continuously monitor the concentrations of reactants and products without disturbing the highly sensitive reaction. nih.govnsf.gov This has been instrumental in revealing key mechanistic details, such as the presence of an induction period required for the activation of the cobalt(II) precatalyst to the active cobalt(I) species. nsf.gov UV-Vis spectroscopy has also been used to monitor the evolution of different cobalt species during this activation phase. nsf.gov
The broader field of catalysis is increasingly adopting a suite of operando techniques to probe catalyst structure-activity relationships. rsc.org Techniques such as operando X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) can provide real-time information on the oxidation state and coordination environment of cobalt atoms during a catalytic cycle. numberanalytics.comresearchgate.net For example, operando XAS studies on cobalt-based catalysts have revealed that the active species may exist as a mixture of metallic and partially oxidized states under reaction conditions. researchgate.net The application of these powerful analytical tools to systems involving this compound will be essential for elucidating complex reaction mechanisms, identifying the true nature of the active sites, and ultimately designing more efficient and robust catalysts and functional materials. numberanalytics.comrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
